molecular formula C10H11N5O B10894961 N-benzyl-2-(tetrazol-1-yl)acetamide CAS No. 494858-12-7

N-benzyl-2-(tetrazol-1-yl)acetamide

Cat. No.: B10894961
CAS No.: 494858-12-7
M. Wt: 217.23 g/mol
InChI Key: GRQSAUJGSGNVQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-(tetrazol-1-yl)acetamide is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazole derivatives are known for their diverse biological and pharmaceutical applications due to their unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(tetrazol-1-yl)acetamide typically involves the cycloaddition reaction between a nitrile and an azide. This reaction is facilitated by the in situ generation of hydrazoic acid, which is highly toxic and explosive. The reaction conditions often require the use of strong Lewis acids or amine salts to activate the azide .

Industrial Production Methods

Industrial production of tetrazole derivatives, including this compound, often employs safer and more scalable methods. These methods may include the use of triethyl orthoformate and sodium azide or the use of alcohols and aldehydes as starting materials .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(tetrazol-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of tetrazole derivatives with different functional groups .

Mechanism of Action

The mechanism of action of N-benzyl-2-(tetrazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to various biological targets. This interaction can lead to the inhibition of enzymes or receptors, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-(tetrazol-1-yl)acetamide is unique due to its specific substitution pattern on the tetrazole ring, which can influence its chemical reactivity and biological activity. The presence of the benzyl group and the acetamide moiety can also contribute to its distinct properties compared to other tetrazole derivatives .

Properties

CAS No.

494858-12-7

Molecular Formula

C10H11N5O

Molecular Weight

217.23 g/mol

IUPAC Name

N-benzyl-2-(tetrazol-1-yl)acetamide

InChI

InChI=1S/C10H11N5O/c16-10(7-15-8-12-13-14-15)11-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,11,16)

InChI Key

GRQSAUJGSGNVQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C=NN=N2

solubility

22 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.